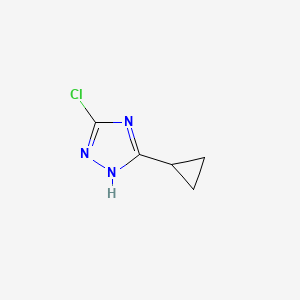

5-chloro-3-cyclopropyl-1H-1,2,4-Triazole

Description

Properties

IUPAC Name |

3-chloro-5-cyclopropyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIVEKRHRRGFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Initial Synthesis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole

Abstract: This document provides an in-depth technical guide for the synthesis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The guide outlines two primary synthetic strategies, proceeding via key triazole intermediates: 3-cyclopropyl-1H-1,2,4-triazol-5-amine and 3-cyclopropyl-1H-1,2,4-triazol-5-ol. Each section details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, ensuring a reproducible and logically sound methodology.

Strategic Overview: Retrosynthetic Analysis

The synthesis of the target molecule, 5-chloro-3-cyclopropyl-1H-1,2,4-triazole, is best approached by considering the late-stage introduction of the C5-chloro substituent. This functional group can be reliably installed from two common and stable precursors: a 5-amino group or a 5-hydroxy (triazolone) group. This leads to two distinct and viable synthetic pathways.

-

Pathway A: The Sandmeyer Approach. This classic transformation involves the diazotization of a 5-amino-1,2,4-triazole intermediate, followed by a copper(I) chloride-mediated substitution. The Sandmeyer reaction is a robust method for introducing halogens onto aromatic and heteroaromatic rings.[1]

-

Pathway B: The Deoxychlorination Approach. This pathway utilizes the corresponding 5-hydroxy-1,2,4-triazole (which exists in tautomeric equilibrium with its triazolone form). The hydroxyl group is converted to a chloro group using standard deoxychlorination reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Both pathways converge on the necessity of first constructing the 3-cyclopropyl-1,2,4-triazole core, which originates from a readily available cyclopropane-based building block.

Figure 1: Retrosynthetic analysis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole.

Synthesis of the 3-Cyclopropyl-1,2,4-Triazole Core

The foundational step for both proposed pathways is the construction of the substituted triazole ring. This is efficiently achieved through the cyclocondensation of a cyclopropane carbonyl derivative. The synthesis begins with the preparation of a suitable cyclopropane synthon.

Preparation of Cyclopropanecarbonitrile

Cyclopropanecarbonitrile is a versatile precursor that can be readily converted to other necessary derivatives. A common and effective industrial method involves the intramolecular cyclization of 4-chlorobutyronitrile under basic conditions.[2][3]

Experimental Protocol: Synthesis of Cyclopropanecarbonitrile

-

Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel.

-

Reaction Initiation: To the flask, add dimethyl sulfoxide (DMSO). Heat the solvent to approximately 80°C.

-

Reagent Addition: Over a period of 2-3 hours, add a mixture of 4-chlorobutyronitrile and powdered sodium hydroxide (NaOH) to the heated DMSO. Maintain the temperature at 80-90°C. The use of solid NaOH and an aprotic solvent drives the intramolecular cyclization.[2][4]

-

Reaction Monitoring & Workup: After the addition is complete, maintain the temperature for an additional hour. The reaction can be monitored by Gas Chromatography (GC). Upon completion, cool the mixture to room temperature.

-

Isolation: Neutralize the mixture with concentrated HCl. The product can be isolated by azeotropic distillation with water.[3] The resulting nitrile is then dried and can be used in the next step.

Pathway A: Synthesis of 3-Cyclopropyl-1H-1,2,4-triazol-5-amine

This intermediate is synthesized via the reaction of a cyclopropanecarboxylic acid derivative with aminoguanidine hydrochloride. The nitrile can be hydrolyzed to the corresponding carboxylic acid, which is then used directly.

Experimental Protocol: Hydrolysis and Cyclocondensation

-

Hydrolysis of Nitrile: Heat cyclopropanecarbonitrile with a strong acid (e.g., concentrated H₂SO₄) or base (e.g., NaOH solution) to hydrolyze the nitrile to cyclopropanecarboxylic acid.[5] Isolate and purify the acid.

-

Cyclocondensation: In a suitable solvent such as ethanol or water, mix cyclopropanecarboxylic acid and aminoguanidine hydrochloride.[6][7]

-

Reaction: Heat the mixture to reflux. The reaction proceeds through an initial condensation to form an acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 5-amino-1,2,4-triazole ring.

-

Isolation: Upon cooling, the product often precipitates from the reaction mixture. It can be collected by filtration and recrystallized to achieve high purity.

Pathway B (Alternative): Synthesis of 3-Cyclopropyl-1H-1,2,4-triazol-5-ol

This alternative intermediate is prepared similarly, using a reagent that provides a carbonyl group at the C5 position.

Experimental Protocol: Synthesis via Semicarbazide

-

Hydrazide Formation: React cyclopropanecarboxylic acid (or its methyl/ethyl ester) with hydrazine hydrate to form cyclopropanecarboxylic acid hydrazide.

-

Thiosemicarbazide Intermediate: Treat the resulting hydrazide with an isothiocyanate (e.g., phenyl isothiocyanate) to form a thiosemicarbazide intermediate.[8]

-

Cyclization: Induce intramolecular cyclization of the thiosemicarbazide under basic conditions (e.g., sodium hydroxide solution) with heating. This initially forms the 5-thiol triazole.[8]

-

Conversion to 5-ol (Optional Direct Route): A more direct route involves reacting the cyclopropanecarboxylic acid hydrazide with urea or potassium cyanate under heating, which promotes cyclization to the 3-cyclopropyl-1H-1,2,4-triazol-5-ol.

Final Chlorination Step: Synthesis of the Target Compound

With the key triazole intermediates in hand, the final step is the introduction of the chlorine atom at the 5-position.

From 5-Amine via Sandmeyer Reaction

This method is a cornerstone of aromatic chemistry for converting amino groups to a wide variety of substituents, including halogens.[1] The process is a one-pot, two-step sequence.

Causality of Experimental Choices:

-

Low Temperature (-5 to 0°C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature throughout the diazotization is critical for safety and yield.

-

Acidic Medium (HCl): The acid serves two purposes: it protonates the amine, making it soluble, and it is the reactant for forming nitrous acid (HONO) from sodium nitrite.

-

Copper(I) Catalyst: Cu(I) facilitates the single-electron transfer (SET) mechanism that initiates the radical substitution, which is far more efficient than the uncatalyzed decomposition of the diazonium salt.[9]

Figure 2: Experimental workflow for the Sandmeyer chlorination.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: Dissolve 3-cyclopropyl-1H-1,2,4-triazol-5-amine in concentrated hydrochloric acid and cool the solution to between -5 and 0°C using an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Ensure the temperature does not rise above 5°C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

-

Copper Catalyst: In a separate flask, dissolve copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Substitution: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

| Parameter | Recommended Value | Rationale |

| Temperature | -5 to 5°C | Prevents decomposition of the unstable diazonium salt. |

| NaNO₂ Equivalents | 1.05 - 1.1 | A slight excess ensures complete diazotization. |

| CuCl Equivalents | 1.1 - 1.5 (catalytic to stoichiometric) | Ensures efficient radical-mediated substitution. |

| Typical Yield | 60 - 80% | Dependent on purity of starting material and temperature control. |

From 5-ol via Deoxychlorination

This method is often high-yielding and straightforward, though it requires handling corrosive reagents. Phosphorus oxychloride (POCl₃) is a common and effective choice.

Experimental Protocol: Deoxychlorination

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to capture HCl fumes), place 3-cyclopropyl-1H-1,2,4-triazol-5-ol.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃). A tertiary amine base like N,N-dimethylaniline or triethylamine can be added as a catalyst and acid scavenger.

-

Reaction: Heat the mixture to reflux (approx. 105-110°C) for several hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: After cooling, very carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This step is highly exothermic and must be done with caution in a well-ventilated fume hood.

-

Isolation: Neutralize the acidic aqueous solution with a base (e.g., NaOH or NaHCO₃). Extract the product with an organic solvent, wash, dry, and concentrate. Purify as needed.

| Parameter | Recommended Value | Rationale |

| Reagent | Phosphorus Oxychloride (POCl₃) | Powerful and effective chlorinating/dehydrating agent. |

| Temperature | 100 - 110°C (Reflux) | Provides sufficient energy for the substitution reaction. |

| Additive | N,N-Dimethylaniline (optional) | Can accelerate the reaction and scavenge HCl byproduct. |

| Typical Yield | 75 - 95% | Generally a high-yielding transformation. |

Conclusion

The synthesis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole can be reliably achieved through two primary, well-established synthetic routes. The choice between the Sandmeyer reaction of the 5-amino precursor and the deoxychlorination of the 5-hydroxy precursor depends on reagent availability, safety considerations, and desired scale. The Sandmeyer route involves milder overall conditions but requires careful handling of potentially unstable diazonium intermediates. The deoxychlorination route is often higher yielding but involves highly corrosive and reactive reagents. Both pathways rely on the initial, efficient construction of the 3-cyclopropyl-1,2,4-triazole core from common cyclopropane building blocks.

References

- Process for the preparation of cyclopropanecarboxamide.

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information (PMC). [Link]

-

Processes For The Preparation Of Cyclopropanecarboxylic Acid. Quick Company. [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

- Method for artificially synthesizing cyclopropanecarbonitrile.

-

Sandmeyer reaction. Wikipedia. [Link]

-

Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. Organic Chemistry Portal. [Link]

-

Cyclopropancarbonitril. Wikipedia (German). [Link]

-

Cyclopropanecarboxylic acid. Organic Syntheses. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

-

The synthesis of 1,4,5‐trisubstituted 5‐chloro‐1,2,3‐triazoles. ResearchGate. [Link]

-

Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Molecules. [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. National Center for Biotechnology Information (PMC). [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information (PMC). [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

-

1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Cyclopropanecarbonitrile | 5500-21-0 [chemicalbook.com]

- 3. Cyclopropanecarbonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol (923193-02-6) for sale [vulcanchem.com]

- 9. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]

5-chloro-3-cyclopropyl-1H-1,2,4-triazole reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole

Abstract

5-chloro-3-cyclopropyl-1H-1,2,4-triazole is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring an electron-deficient triazole core, a reactive C5-chloro leaving group, and a lipophilic cyclopropyl moiety, renders it a versatile scaffold for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive analysis of its reactivity, focusing on the principal transformation pathways including nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and illustrate the strategic application of this scaffold in the development of biologically active compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged structure in pharmaceutical and agrochemical research, forming the core of numerous clinically significant agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The five-membered aromatic ring, with its three nitrogen atoms, is metabolically stable and acts as a potent hydrogen bond acceptor, facilitating strong interactions with biological targets.[3]

The subject of this guide, 5-chloro-3-cyclopropyl-1H-1,2,4-triazole, emerges as a particularly valuable synthetic intermediate. The key to its utility lies in the electronic nature of the triazole ring. The carbon atoms in 1H-1,2,4-triazoles are π-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack.[4] The presence of a chlorine atom at the C5 position capitalizes on this inherent reactivity, establishing it as an excellent electrophilic site for a variety of synthetic transformations. The cyclopropyl group at C3 provides a degree of lipophilicity and conformational rigidity that is often desirable in drug candidates.

This guide will dissect the reactivity of this scaffold, providing the causal logic behind its synthetic utility and empowering chemists to strategically incorporate it into their research programs.

Synthesis of the 5-chloro-3-cyclopropyl-1H-1,2,4-triazole Core

The construction of the 3,5-disubstituted 1,2,4-triazole ring system can be achieved through several established synthetic methodologies. A common and effective approach involves the cyclization of an N-acylamidrazone intermediate. For the specific synthesis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole, a plausible route begins with cyclopropanecarboxylic acid hydrazide.

The process can be generalized as follows:

-

Amide Formation: Reaction of cyclopropanecarboxylic acid hydrazide with a phosgene equivalent (e.g., triphosgene) or cyanogen bromide can generate a reactive intermediate.

-

Cyclization: Subsequent intramolecular cyclization, often under thermal conditions or with acid/base catalysis, leads to the formation of the 3-cyclopropyl-1,2,4-triazol-5-one precursor.

-

Chlorination: The final step involves the conversion of the triazolone to the target 5-chloro-1,2,4-triazole. This is typically accomplished using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.

This synthetic sequence provides reliable access to the core scaffold, setting the stage for its diverse functionalization.

Core Reactivity Profile: A Hub for Molecular Diversification

The synthetic power of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole stems from the reactivity of the C5-chloro substituent. This position is the primary site for introducing molecular diversity. The diagram below provides a high-level overview of its key reactive pathways.

Caption: Key reaction pathways for 5-chloro-3-cyclopropyl-1H-1,2,4-triazole.

Nucleophilic Aromatic Substitution (SNA_r)

The primary mode of reactivity is the displacement of the C5-chloride by a wide range of nucleophiles. The electron-withdrawing character of the triazole ring sufficiently activates the C5 position, facilitating an addition-elimination mechanism without the need for transition metal catalysis.

Mechanism: The reaction proceeds via a highly stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the nitrogen atoms of the triazole ring, lowering the activation energy for the reaction.

Caption: The addition-elimination mechanism for SNAr reactions.

This pathway is highly effective for introducing amine, alcohol, phenol, and thiol functionalities.

| Nucleophile Type | Reagent Example | Product Class | Typical Conditions |

| Nitrogen | Primary/Secondary Amines (e.g., Aniline, Morpholine) | 5-Amino-1,2,4-triazoles | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, NMP), 80-150 °C |

| Oxygen | Alkoxides, Phenoxides (e.g., Sodium Methoxide, Potassium Phenoxide) | 5-Alkoxy/Aryloxy-1,2,4-triazoles | Base (e.g., NaH), Solvent (e.g., THF, Dioxane), 25-100 °C |

| Sulfur | Thiolates (e.g., Sodium Thiomethoxide) | 5-Thioether-1,2,4-triazoles | Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF), 25-80 °C |

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and certain C-N bonds, which are challenging via traditional SNAr, palladium-catalyzed cross-coupling reactions are indispensable. These reactions dramatically expand the synthetic utility of the scaffold, allowing for the introduction of aryl, heteroaryl, alkynyl, and substituted amino groups.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the chloro-triazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is particularly useful for synthesizing bi-aryl and heteroaryl-aryl structures, which are common motifs in drug molecules.[5]

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the chloro-triazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: While many amines can be introduced via SNAr, this palladium-catalyzed reaction allows for the coupling of less nucleophilic amines or amides under milder conditions than those often required for thermal SNAr.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand Example | Product Class |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | 5-Aryl/Heteroaryl-1,2,4-triazoles |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 5-Alkynyl-1,2,4-triazoles |

| Buchwald-Hartwig | Amine, Amide | Pd₂(dba)₃ / Xantphos | 5-Amino/Amido-1,2,4-triazoles |

N-H Functionalization

The triazole ring contains an acidic proton (pKa ≈ 10.26) that can be readily removed by a base, allowing for electrophilic substitution on the ring nitrogen atoms.[4] Alkylation or acylation can occur, but often results in a mixture of N1 and N2 isomers (and N4 if unsubstituted at C3/C5). The regioselectivity of these reactions is influenced by the nature of the electrophile, the base, the solvent, and the substitution pattern on the triazole ring. Careful reaction design is necessary to control the outcome.

Applications in Drug Discovery & Medicinal Chemistry

The true value of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole is demonstrated by its application in synthesizing molecules with significant biological activity. The ability to easily install diverse functionalities at the C5 position allows for rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6] The 1,2,4-triazole core is a key component in numerous approved drugs, and derivatives synthesized from this scaffold are frequently investigated as potential therapeutics.[3][7]

Workflow Example: A common workflow in a drug discovery campaign might involve synthesizing the chloro-triazole core and then creating a library of analogs for biological screening.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 5. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 5-alkylvinyl-1,2,4-triazole nucleosides: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Chloro-3-cyclopropyl-1H-1,2,4-triazole (CAS 1279219-26-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole (CAS 1279219-26-9), a heterocyclic compound with significant potential in agrochemical and pharmaceutical research. While direct literature on this specific molecule is limited, this document synthesizes information from structurally related 1,2,4-triazole derivatives to infer its chemical properties, potential biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and developers interested in exploring the applications of this compound.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological properties, including antifungal, anticonvulsant, and herbicidal activities.[1][3] The compound 5-chloro-3-cyclopropyl-1H-1,2,4-triazole incorporates key structural features—a chloro group, a cyclopropyl moiety, and the triazole core—that suggest its potential as a bioactive molecule. The strategic placement of these functional groups can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Physicochemical Properties

Based on its structure, the key physicochemical properties of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 1279219-26-9 | [4] |

| Molecular Formula | C₅H₆ClN₃ | ChemicalBook[4] |

| Molecular Weight | 143.57 g/mol | ChemicalBook[4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | General knowledge |

Potential Biological Activities and Mechanisms of Action

The biological activities of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole can be inferred from structurally analogous compounds. The presence of the triazole ring, combined with the chloro and cyclopropyl groups, suggests potential applications in two primary areas: agriculture and neurology.

Fungicidal Activity

Triazole-based compounds are a cornerstone of modern fungicides.[3] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.

The structural similarity of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole to known triazole fungicides, such as prothioconazole (which also contains a chlorocyclopropyl group), strongly suggests that it may exhibit fungicidal properties through a similar mechanism.[3]

Caption: Inferred fungicidal mechanism of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole.

Anticonvulsant Activity

Several 1,2,4-triazole derivatives have been investigated for their anticonvulsant properties.[1][5] A notable study on 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, a compound with a similar chloro-substituted aryl group, identified its mechanism of action as the modulation of voltage-gated sodium channels (VGSCs).[6] These channels are crucial for the generation and propagation of action potentials in neurons. By blocking these channels, the compound can reduce excessive neuronal firing, which is a hallmark of epileptic seizures.

Given the structural similarities, it is plausible that 5-chloro-3-cyclopropyl-1H-1,2,4-triazole could also exhibit anticonvulsant activity by targeting VGSCs in the central nervous system.

Caption: Postulated anticonvulsant mechanism via voltage-gated sodium channel blockade.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic pathway could involve the cyclization of a suitable thiosemicarbazide precursor or the reaction of a cyclopropyl-substituted intermediate with a source of the chloro-triazole ring.

Caption: A generalized workflow for the proposed synthesis of the target compound.

General Protocol for Biological Screening

-

Preparation of Fungal Cultures: Grow selected fungal strains (e.g., Fusarium graminearum, Aspergillus niger) on a suitable agar medium.

-

Compound Preparation: Prepare stock solutions of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole in an appropriate solvent (e.g., DMSO).

-

Assay: In a 96-well plate, add serial dilutions of the compound to a liquid growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of fungal spores.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth.

-

Data Analysis: Measure the optical density to determine fungal growth inhibition and calculate the half-maximal effective concentration (EC₅₀).

-

Animal Acclimatization: Acclimate laboratory mice or rats to the experimental conditions.

-

Compound Administration: Administer 5-chloro-3-cyclopropyl-1H-1,2,4-triazole via an appropriate route (e.g., intraperitoneal injection).

-

Seizure Induction: After a predetermined time, induce seizures using a standardized method, such as the maximal electroshock seizure (MES) test.

-

Observation: Observe the animals for the presence or absence of tonic-clonic seizures.

-

Data Analysis: Determine the dose of the compound that protects 50% of the animals from seizures (ED₅₀).

Conclusion and Future Directions

5-Chloro-3-cyclopropyl-1H-1,2,4-triazole is a promising, yet underexplored, molecule. Based on the extensive research on related 1,2,4-triazole derivatives, this compound holds significant potential as a lead for the development of novel fungicides and anticonvulsant agents. Further research is warranted to elucidate its precise synthesis, mechanism of action, and biological activity spectrum. The experimental protocols outlined in this guide provide a framework for initiating such investigations.

References

- Current time information in Winnipeg, CA. (n.d.). Google.

-

1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3 H-1,2,4-Triazole-3-Thione (TP-315)-A New Anticonvulsant Drug Candidate-On Living Organisms. (2021, March 25). PubMed. Retrieved January 19, 2026, from [Link]

- WO2021152509A1 - Agrochemical composition of triazoles. (n.d.). Google Patents.

-

Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025, July 4). National University of Pharmacy Institutional Repository. Retrieved January 19, 2026, from [Link]

-

The synthesis of 1,4,5‐trisubstituted 5‐chloro‐1,2,3‐triazoles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 19, 2026, from [Link]

-

Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. (2017, July 18). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

- IL47457A - Producttion of 1-alkyl-3-hydroxy-5-chloro-1,2,4-triazole derivatives and novel 1-alkyl-1-cyanohydrazines as intermediates therefor. (n.d.). Google Patents.

-

Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione- Based Compounds. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

- WO2014118753A1 - Triazole formulations. (n.d.). Google Patents.

- CN111567537A - Method for increasing yield by treatment with fungicidal compositions. (n.d.). Google Patents.

-

Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]

-

1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications (Class 548/262.2). (n.d.). Justia Patents. Retrieved January 19, 2026, from [Link]

Sources

- 1. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. WO2021152509A1 - Agrochemical composition of triazoles - Google Patents [patents.google.com]

- 4. 5-Chloro-3-cyclopropyl-1H-1,2,4-triazole | 1279219-26-9 [chemicalbook.com]

- 5. Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3 H-1,2,4-Triazole-3-Thione (TP-315)-A New Anticonvulsant Drug Candidate-On Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

An In-Depth Technical Guide to the Molecular Structure of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2][3] This guide will delve into the synthetic pathways, detailed spectroscopic characterization, and potential therapeutic applications of this specific derivative, offering a critical resource for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. Its unique electronic properties, including its aromaticity and ability to participate in hydrogen bonding, make it a privileged scaffold in medicinal chemistry.[1][3] Compounds incorporating the 1,2,4-triazole moiety exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][4][5] The metabolic stability of the triazole ring further enhances its appeal in drug design, contributing to improved pharmacokinetic profiles.

The subject of this guide, 5-chloro-3-cyclopropyl-1H-1,2,4-triazole, combines the established triazole core with two key substituents: a chloro group and a cyclopropyl ring. The chloro group, a common halogen substituent in drug molecules, can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The cyclopropyl group, a small, strained ring, is often introduced to enhance potency, improve metabolic stability, and fine-tune the conformational properties of a molecule. The strategic combination of these functionalities suggests a high potential for this compound as a lead structure in drug discovery programs.

Synthesis and Structural Elucidation

Figure 1: A plausible synthetic pathway for 5-chloro-3-cyclopropyl-1H-1,2,4-triazole.

2.1. Spectroscopic Characterization

The definitive structural confirmation of a synthesized molecule relies on a combination of spectroscopic techniques. Although specific spectral data for 5-chloro-3-cyclopropyl-1H-1,2,4-triazole is not publicly available, this section outlines the expected spectroscopic characteristics based on the analysis of similar 1,2,4-triazole derivatives. Commercial suppliers of this compound indicate the availability of NMR, HPLC, and LC-MS data.[7]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons and the N-H proton of the triazole ring. The cyclopropyl protons will likely appear as a set of complex multiplets in the upfield region (typically 0.5-1.5 ppm). The methine proton of the cyclopropyl group will be further downfield than the methylene protons. The N-H proton of the triazole ring is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent, likely appearing in the downfield region (13-15 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. The two carbon atoms of the triazole ring are expected to have chemical shifts in the aromatic region (typically 140-160 ppm). The carbons of the cyclopropyl group will appear in the upfield region. The methine carbon will be at a lower field than the methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-chloro-3-cyclopropyl-1H-1,2,4-triazole

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole C3 | - | ~155-165 |

| Triazole C5 | - | ~140-150 |

| Cyclopropyl CH | Multiplet, ~1.5-2.0 | ~5-15 |

| Cyclopropyl CH₂ | Multiplet, ~0.5-1.5 | ~5-15 |

| Triazole NH | Broad singlet, ~13-15 | - |

2.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-chloro-3-cyclopropyl-1H-1,2,4-triazole (C₅H₅ClN₄), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak [M]⁺ and characteristic isotopic peaks for the chlorine atom ([M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak). Fragmentation patterns would likely involve the loss of the cyclopropyl group, the chloro group, and cleavage of the triazole ring.

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole is expected to show characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for 5-chloro-3-cyclopropyl-1H-1,2,4-triazole

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (triazole) | 3100-3300 (broad) |

| C-H stretch (cyclopropyl) | 2900-3100 |

| C=N stretch (triazole ring) | 1600-1650 |

| N-N stretch (triazole ring) | 1400-1500 |

| C-Cl stretch | 600-800 |

Tautomerism in 5-chloro-3-cyclopropyl-1H-1,2,4-triazole

Substituted 1H-1,2,4-triazoles can exist in different tautomeric forms. For 5-chloro-3-cyclopropyl-1H-1,2,4-triazole, two principal tautomers are possible: the 1H- and 4H-tautomers. The relative stability of these tautomers is influenced by the nature and position of the substituents. Theoretical and experimental studies on similar chloro-substituted 1,2,4-triazoles suggest that the 1H-tautomer is generally more stable.[3]

Figure 2: Tautomeric forms of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole. Note: The image source is a placeholder and would ideally be replaced with a custom-drawn structure.

Potential Applications in Drug Development

The 1,2,4-triazole scaffold is a cornerstone in the development of various therapeutic agents. The presence of the cyclopropyl and chloro substituents in 5-chloro-3-cyclopropyl-1H-1,2,4-triazole suggests several promising avenues for its application in drug discovery.

4.1. Antifungal and Antibacterial Agents

Many clinically used antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole scaffold.[1] These drugs typically inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. The structural features of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole make it a candidate for development as a novel antifungal agent. Similarly, numerous 1,2,4-triazole derivatives have demonstrated potent antibacterial activity against a range of pathogenic bacteria.[2][4]

4.2. Anticancer Agents

The 1,2,4-triazole nucleus is also found in several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and other key cellular processes. Further investigation into the cytotoxic effects of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole against various cancer cell lines is warranted.

4.3. Other Therapeutic Areas

The versatility of the 1,2,4-triazole scaffold extends to other therapeutic areas, including antiviral, anti-inflammatory, and central nervous system (CNS) applications.[3] The specific substitution pattern of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole may confer unique pharmacological properties that could be exploited for the development of novel drugs in these areas.

Conclusion and Future Perspectives

5-chloro-3-cyclopropyl-1H-1,2,4-triazole is a molecule with significant potential in the field of drug discovery. Its structural features, combining the privileged 1,2,4-triazole core with strategic cyclopropyl and chloro substituents, make it an attractive candidate for further investigation. While this guide provides a comprehensive overview based on existing knowledge of related compounds, the lack of specific, published experimental data for this molecule highlights a clear opportunity for future research.

The immediate priorities for advancing our understanding of this compound should be the development and publication of a detailed and optimized synthetic protocol, followed by a thorough spectroscopic characterization to provide a definitive structural proof. Subsequent biological screening against a wide range of targets, including fungal and bacterial pathogens, as well as various cancer cell lines, will be crucial in uncovering its therapeutic potential. Such studies will not only illuminate the specific properties of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole but also contribute to the broader understanding of structure-activity relationships within the expansive and pharmacologically rich family of 1,2,4-triazole derivatives.

References

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME 3-(2-(5- PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-2H- CHROMEN-2-ONES, USING CLICK REACTION. Available at: [Link]

-

MDPI. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Available at: [Link]

-

National Institutes of Health (NIH). (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Available at: [Link]

-

National Institutes of Health (NIH). (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Available at: [Link]

-

National Institutes of Health (NIH). (2012). Advances in synthetic approach to and antifungal activity of triazoles. Available at: [Link]

-

MDPI. (2019). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Available at: [Link]

-

ResearchGate. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Available at: [Link]

-

ResearchGate. (2013). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. Available at: [Link]

-

PubMed. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. Available at: [Link]

-

MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Available at: [Link]

-

ResearchGate. (2014). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. Available at: [Link]

-

PubChem. 5-Chloro-1H-1,2,3-triazole. Available at: [Link]

-

CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available at: [Link]

-

International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]

- Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

-

MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][4]triazoles. Available at: [Link]

-

National Institutes of Health (NIH). (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

-

ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]

-

National Institutes of Health (NIH). (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]

- 7. 1279219-26-9|5-Chloro-3-cyclopropyl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

fundamental reactions of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole

An In-depth Technical Guide to the Fundamental Reactions of 5-Chloro-3-cyclopropyl-1H-1,2,4-triazole

Abstract: The 5-chloro-3-cyclopropyl-1H-1,2,4-triazole scaffold is a pivotal building block in modern medicinal chemistry. Its unique combination of a metabolically stable cyclopropyl group and a versatile chloro leaving group on an aromatic, electron-deficient triazole ring makes it an exceptionally valuable starting material for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the core reactions of this molecule, grounded in established chemical principles. We will dissect the causality behind experimental choices for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols and mechanistic diagrams are provided to serve as a practical and authoritative resource for leveraging this powerful scaffold in synthetic applications.

The 1,2,4-triazole ring is a five-membered heterocycle that has earned the status of a "privileged structure" in drug discovery.[1] Its unique physicochemical properties, including metabolic stability, a capacity for hydrogen bonding as both donor and acceptor, and its function as a bioisostere for amide or ester groups, contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1][2] This has led to the successful development of numerous therapeutic agents with antifungal, anticancer, antiviral, and antibacterial activities.[3][4]

The incorporation of a cyclopropyl moiety at the C3 position further enhances the scaffold's desirability. This small, strained ring introduces conformational rigidity and is known to improve metabolic stability by blocking potential sites of oxidation. The true synthetic versatility of the title compound, however, lies in the chloro-substituent at the C5 position. The electron-deficient nature of the 1,2,4-triazole ring makes this position highly susceptible to displacement, opening a gateway to a vast chemical space through a variety of fundamental reactions.[5]

Proposed Synthesis of the Core Scaffold

While specific literature for the direct synthesis of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole is sparse, a reliable route can be extrapolated from established triazole synthesis methodologies, such as the Einhorn-Brunner or Pellizzari reactions.[5] A plausible modern approach involves the cyclization of an activated cyclopropyl-containing precursor.

Caption: A plausible synthetic route to the target compound.

Experimental Protocol: Synthesis of 3-Cyclopropyl-1,2,4-triazol-5-ol (Precursor)

-

Activation: To a stirred solution of cyclopropanecarboxamide (1.0 eq) in anhydrous toluene, slowly add phosphorus pentachloride (PCl₅, 1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Amidrazone Formation: Cool the mixture to 0 °C and cautiously add a solution of hydrazine hydrate (2.0 eq) in ethanol. Stir at room temperature overnight.

-

Cyclization: Filter the resulting solid and resuspend in a suitable solvent like dioxane. Add triphosgene (0.5 eq) portion-wise and heat the mixture to 100 °C for 4-6 hours.

-

Work-up: After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield the triazol-ol precursor.

-

Chlorination: The dried precursor (1.0 eq) is heated in excess phosphorus oxychloride (POCl₃) at 110 °C for 12 hours. The excess POCl₃ is removed under vacuum, and the residue is carefully quenched with ice water to precipitate the final product, 5-chloro-3-cyclopropyl-1H-1,2,4-triazole.

Core Reactivity: Functionalization at the C5 Position

The primary locus of reactivity is the C5 carbon, where the chloro atom serves as an excellent leaving group. This enables two major classes of transformative reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atoms in the triazole ring stabilize the negative charge of the Meisenheimer complex intermediate, facilitating the displacement of the chloride ion by a wide range of nucleophiles.[5][6] This reaction is typically performed under basic conditions to either generate the nucleophile in situ or to neutralize the HCl byproduct.

Caption: General mechanism for SNAr at the C5 position.

This reaction allows for the straightforward introduction of diverse functional groups, as summarized in the table below.

| Nucleophile Type | Reagent Example | Functional Group Introduced | Potential Application |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) | Modulate solubility, H-bond acceptor |

| S-Nucleophiles | Sodium Thiomethoxide (NaSMe) | Methylthio (-SCH₃) | Core for further oxidation, metal binding |

| N-Nucleophiles | Benzylamine (BnNH₂) | Benzylamino (-NHBn) | Vector for further elaboration, H-bond donor |

| N-Nucleophiles | Sodium Azide (NaN₃) | Azido (-N₃) | Precursor for "click" chemistry, amines |

Representative Protocol: Synthesis of 5-Amino-3-cyclopropyl-1H-1,2,4-triazole Derivative

-

Setup: In a sealed pressure vessel, combine 5-chloro-3-cyclopropyl-1H-1,2,4-triazole (1.0 eq), the desired primary or secondary amine (e.g., morpholine, 1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

-

Purification: Extract the aqueous phase with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-amino-substituted triazole.

Palladium-Catalyzed Cross-Coupling Reactions

For the construction of C-C and C-N bonds with more complex fragments, palladium-catalyzed cross-coupling reactions are indispensable tools. The C5-Cl bond of the triazole is sufficiently activated to participate in these catalytic cycles.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

This methodology enables access to a broad range of biaryl, vinyl, and alkyl-substituted triazoles, which are common motifs in bioactive molecules.[7][8]

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand System (Typical) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C (sp²-sp²) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | Amine/Amide | C-N | Pd₂(dba)₃, Xantphos or BINAP |

| Stille | Organostannane | C-C | Pd(PPh₃)₄ |

Representative Protocol: Suzuki-Miyaura Cross-Coupling

-

Setup: To a degassed mixture of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) in a solvent mixture (e.g., 1,4-dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).

-

Reaction: Heat the mixture to 90-100 °C under an inert atmosphere for 8-16 hours until the starting material is consumed.

-

Work-up: Cool the reaction, filter through a pad of celite to remove the catalyst, and dilute the filtrate with water.

-

Purification: Extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude material is purified by flash chromatography to afford the C5-aryl-substituted triazole.

Reactivity of the Triazole Ring Nitrogens

The N-H proton of the 1H-1,2,4-triazole is acidic (pKa ≈ 10.26) and can be deprotonated to form a triazolate anion.[5] This anion can then be functionalized via alkylation or arylation, although regioselectivity can be a challenge. Alkylation can occur at the N1, N2, or N4 positions, with the outcome often depending on the alkylating agent, base, and solvent conditions.[5]

Caption: Potential regioisomers from N-alkylation reactions.

Generally, alkylation under basic conditions with alkyl halides often favors the N1 position.[5] However, careful optimization and characterization are required to confirm the structure of the resulting isomer.

Application in Drug Discovery Workflows

The fundamental reactions described above form the basis of a powerful workflow for generating chemical libraries for high-throughput screening. Starting from a single, versatile core, medicinal chemists can rapidly access thousands of unique analogs with diverse physicochemical properties.

Caption: From core scaffold to hit compounds via parallel synthesis.

Conclusion

5-Chloro-3-cyclopropyl-1H-1,2,4-triazole is more than a simple heterocycle; it is a strategic platform for synthetic innovation. Its fundamental reactions, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide reliable and high-yielding pathways to a vast array of complex derivatives. Understanding the principles and protocols governing its reactivity empowers chemists to rationally design and execute synthetic campaigns, accelerating the discovery of novel therapeutic agents and functional molecules. This guide serves as a foundational resource, encouraging the scientific community to further explore and exploit the immense potential of this versatile chemical scaffold.

References

-

Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions. ResearchGate. Available at: [Link]

-

First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. Available at: [Link]

-

Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. National Institutes of Health. Available at: [Link]

-

Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. Technion. Available at: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]

-

Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. RSC Publishing. Available at: [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available at: [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 6. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties [mdpi.com]

solubility of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole in organic solvents

An In-Depth Technical Guide to the Solubility of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole, a heterocyclic compound of interest due to its structural motifs common in medicinal chemistry.[1][2] We will explore theoretical solubility predictions based on molecular structure, present detailed protocols for both qualitative and quantitative solubility determination, and discuss the critical factors influencing solubility. This document is intended for researchers, chemists, and formulation scientists, offering both foundational principles and actionable, field-proven methodologies.

Introduction: The Critical Role of Solubility

5-chloro-3-cyclopropyl-1H-1,2,4-triazole belongs to the 1,2,4-triazole class of heterocyclic compounds. This family is a structural fragment in numerous well-known drugs, including antifungal and anticancer agents.[1] The unique combination of a polar triazole ring, a nonpolar cyclopropyl group, and an electronegative chloro substituent creates a molecule with complex solubility behavior.

Accurate solubility data is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent is crucial for ensuring reactants are in the same phase, which allows for efficient molecular collision and reaction.

-

Purification Processes: Techniques like recrystallization are entirely dependent on the differential solubility of a compound in a given solvent at varying temperatures.[3]

-

Formulation Development: For a compound to be a viable drug candidate, its solubility in physiological media and various formulation excipients must be thoroughly characterized.

-

Analytical Method Development: Techniques such as HPLC and NMR require the analyte to be fully dissolved for accurate quantification.[4]

This guide provides the theoretical framework and practical steps to systematically evaluate the solubility of this specific triazole derivative.

Physicochemical Profile and Theoretical Solubility Prediction

The structure of a molecule dictates its properties, including solubility. A qualitative prediction of solubility can be made by analyzing the key functional groups of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole.

-

1,2,4-Triazole Ring: This is a polar aromatic heterocycle containing three nitrogen atoms.[5][6] The nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. This imparts a degree of polarity and potential solubility in polar solvents. Parent 1,2,4-triazole is known to be very soluble in water and other polar organic solvents.[7]

-

Cyclopropyl Group: This is a small, nonpolar, aliphatic ring. It contributes hydrophobic character to the molecule, which will favor solubility in nonpolar organic solvents.

-

Chloro Group: The chlorine atom is electronegative, creating a dipole moment. However, its overall contribution to polarity is moderate. Halogenated compounds often exhibit good solubility in solvents of intermediate polarity like dichloromethane.

The "Like Dissolves Like" Principle: This fundamental rule states that a solute will dissolve best in a solvent that has a similar polarity.[8][9] Based on its hybrid structure, 5-chloro-3-cyclopropyl-1H-1,2,4-triazole is expected to exhibit:

-

Low solubility in highly nonpolar solvents (e.g., hexane) due to the polar triazole ring.

-

Low to moderate solubility in highly polar protic solvents (e.g., water, methanol) due to the nonpolar cyclopropyl group.

-

Good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate) that can accommodate both the polar and nonpolar regions of the molecule.

Baseline Solubility Data: 1H-1,2,4-Triazole

| Temperature (K) | Ethanol | 1-Propanol | 2-Propanol | Ethyl Acetate |

| 283.15 | 0.0381 | 0.0279 | 0.0232 | 0.0031 |

| 293.15 | 0.0485 | 0.0363 | 0.0305 | 0.0044 |

| 303.15 | 0.0614 | 0.0469 | 0.0398 | 0.0062 |

| 313.15 | 0.0772 | 0.0601 | 0.0515 | 0.0086 |

| 323.15 | 0.0965 | 0.0766 | 0.0661 | 0.0118 |

| Data represents the mole fraction solubility (x₁) of 1H-1,2,4-triazole. Data extracted from the Journal of Chemical & Engineering Data.[3] |

Experimental Protocols for Solubility Determination

A tiered approach, starting with a rapid qualitative assessment followed by a precise quantitative measurement, is the most efficient strategy.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid screening method to classify the compound's solubility in various solvents, guiding the selection of solvents for reactions, purification, and quantitative analysis.[10][11]

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of common laboratory solvents. A common threshold defines "soluble" as >30 mg/mL.

Methodology:

-

Preparation: Dispense approximately 10 mg of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole into a series of clean, dry, labeled vials or small test tubes.

-

Solvent Addition (Portion-wise): To the first vial, add the chosen solvent (e.g., Dichloromethane) in 0.1 mL increments.

-

Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Visually inspect for any remaining solid particles.

-

Observation: Continue adding solvent up to a total volume of 1.0 mL. Record the volume at which the solid completely dissolves.

-

Classification:

-

Soluble: Dissolves completely in ≤0.3 mL of solvent.

-

Partially Soluble: A significant portion dissolves, but some solid remains even after adding 1.0 mL.

-

Insoluble: Little to no solid dissolves after adding 1.0 mL.

-

-

Repeat: Repeat steps 2-5 for a panel of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

Causality and Insights:

-

Why portion-wise addition? This allows for a more granular observation of the dissolution process and helps to avoid underestimating solubility by adding too much solvent initially.

-

Why vigorous agitation? To overcome the activation energy barrier for dissolution and ensure the entire surface area of the solid is exposed to the solvent.

Caption: Workflow for Qualitative Solubility Assessment.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for obtaining precise solubility data. It relies on allowing a suspension of the compound to reach thermodynamic equilibrium in the solvent, followed by analysis of the saturated supernatant.

Objective: To determine the exact saturation concentration (e.g., in mg/mL or mol/L) of the compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole to a vial containing a known volume of the selected solvent. "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the suspension to stand undisturbed in the same temperature-controlled environment for at least 2 hours. This allows the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid transferring any solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (this may be the same solvent or a mobile phase for analysis) to prevent precipitation and bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard.[9]

-

Calculation: Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

Trustworthiness & Self-Validation:

-

Why use excess solid? This is the defining principle of the method, ensuring that the solution is truly saturated and at equilibrium.

-

Why 24-72 hours? Many compounds, especially crystalline solids, dissolve slowly. This extended period is necessary to ensure the system has reached thermodynamic equilibrium, providing a true measure of solubility.

-

Why filtration? The presence of even microscopic solid particles in the aliquot will lead to a gross overestimation of solubility. Filtration is a critical, non-negotiable step.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 6. ijsr.net [ijsr.net]

- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 1,2,4-Triazole Derivatives

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its metabolic stability and versatile molecular interactions.[1][2][3] This guide provides an in-depth exploration of copper-catalyzed synthetic routes to 1,2,4-triazole derivatives, offering a powerful and versatile alternative to traditional multi-step methods.[4] We will dissect the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer practical guidance on reaction optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these efficient catalytic systems for the synthesis of novel chemical entities.

Introduction: The Privileged 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, hydrogen bonding capabilities, and resistance to metabolic degradation have designated it as a "privileged scaffold" in drug discovery.[1] This structural motif is found in numerous FDA-approved drugs, including the antifungal agent Fluconazole and the antiviral Ribavirin.[3] The therapeutic landscape of 1,2,4-triazoles is remarkably broad, encompassing antifungal, antiviral, anticancer, and anti-inflammatory applications.[2][5][6]

The growing demand for novel 1,2,4-triazole-containing compounds necessitates the development of efficient, scalable, and versatile synthetic methodologies. Copper catalysis has emerged as a particularly attractive strategy, offering mild reaction conditions, broad functional group tolerance, and often the use of inexpensive and readily available starting materials.[4][7]

Overview of Copper-Catalyzed Synthetic Strategies

Copper-catalyzed methodologies provide several distinct pathways to the 1,2,4-triazole core. These methods generally involve the formation of key N-C and N-N bonds, facilitated by a copper catalyst that orchestrates the desired cyclization. The primary approaches, which will be discussed in detail, are summarized below.

Figure 1: Key Copper-Catalyzed Routes to 1,2,4-Triazoles

Method 1: Tandem Addition-Oxidative Cyclization

This powerful strategy enables the one-step synthesis of 1,2,4-triazoles from readily available amidines and nitriles.[4][7] The reaction proceeds through a copper-catalyzed sequential N-C and N-N bond formation, often utilizing molecular oxygen from the air as the terminal oxidant, making it an environmentally benign process.[4]

Reaction Mechanism

The causality behind this transformation lies in the ability of the copper catalyst to facilitate both the initial nucleophilic addition and the subsequent oxidative cyclization. While the precise mechanism can vary with the specific catalyst system, a generally accepted pathway is proposed below.

-

Coordination and Addition: The copper catalyst (e.g., CuBr) coordinates to the nitrile, activating it towards nucleophilic attack by the amidine. This forms a copper-bound intermediate.

-

Oxidative Cyclization: The intermediate undergoes an intramolecular oxidative cyclization. The copper center facilitates the formation of the N-N bond, likely through a redox cycle where Cu(I) is oxidized to Cu(II) or Cu(III).

-

Reductive Elimination & Re-oxidation: The triazole product is released through reductive elimination, regenerating a lower-valent copper species. The catalyst is then re-oxidized to its active state by an external oxidant, such as O₂, completing the catalytic cycle.[4]

Figure 2: Generalized Mechanism for Oxidative Cyclization

Substrate Scope and Optimization Data

The choice of copper source, additives, and solvent is critical for achieving high yields. Optimization studies have shown that CuBr, often in combination with an additive like ZnI₂, provides excellent results.[4] The reaction tolerates a wide range of functional groups on both the amidine and nitrile partners. Generally, electron-deficient nitriles tend to give higher yields than their electron-rich counterparts.[4][8]

| Entry | Amidine (R¹) | Nitrile (R²) | Catalyst System | Solvent | Yield (%) | Reference |

| 1 | Benzamidine | Benzonitrile | CuBr | DCB | 75 | [4] |

| 2 | Benzamidine | 4-Cyanopyridine | CuBr, ZnI₂ | DCB | 81 | [4] |

| 3 | Acetamidine | 4-Chlorobenzonitrile | CuBr | DCB | 78 | [8] |

| 4 | Benzamidine | 4-Methoxybenzonitrile | CuBr | DCB | 62 | [4] |

DCB = 1,2-Dichlorobenzene

Method 2: One-Pot Synthesis from Nitriles and Hydroxylamine

A highly efficient one-pot synthesis of 3,5-disubstituted 1,2,4-triazoles has been developed using two different nitriles and hydroxylamine, catalyzed by an inexpensive copper salt like Cu(OAc)₂.[9][10] This protocol is notable for its operational simplicity and use of readily available starting materials.[11]

The reaction proceeds through the initial formation of an amidoxime from one equivalent of nitrile and hydroxylamine.[9] The copper catalyst then facilitates the condensation of the amidoxime with a second equivalent of nitrile, followed by an intramolecular dehydration/cyclization cascade to afford the 1,2,4-triazole product.[9] This method provides a novel and practical strategy for constructing both symmetrical and unsymmetrical 1,2,4-triazoles.[5]

Detailed Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol is adapted from the copper-catalyzed tandem addition-oxidative cyclization methodology.[4][7]

Materials and Reagents

-

Benzamidine hydrochloride (1.0 mmol, 156.6 mg)

-

Benzonitrile (1.2 mmol, 123.7 mg, 122 µL)

-

Copper(I) Bromide (CuBr) (0.1 mmol, 14.3 mg)

-

Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)

-

1,2-Dichlorobenzene (DCB) (3.0 mL)

-

Ethyl acetate, Hexane, Brine, Anhydrous Sodium Sulfate

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen).

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add benzamidine hydrochloride (156.6 mg), CuBr (14.3 mg), and Cs₂CO₃ (488.7 mg).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Addition of Reagents: Under a positive pressure of inert gas, add 1,2-dichlorobenzene (3.0 mL) followed by benzonitrile (122 µL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 120 °C. Let the reaction stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

-

Work-up: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1) to afford the pure 3,5-diphenyl-1,2,4-triazole.

Experimental Workflow Diagram

Figure 3: Step-by-Step Experimental Workflow

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxidized Cu(I)).2. Presence of moisture or oxygen.3. Insufficient temperature or reaction time. | 1. Use fresh, high-purity Cu(I) salt.2. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.3. Increase temperature in 10 °C increments or extend reaction time. |

| Formation of Side Products | 1. Homocoupling of starting materials.2. Decomposition at high temperatures. | 1. Adjust the stoichiometry of reagents.2. Screen alternative, lower-boiling point solvents if substrate is heat-sensitive.3. Consider adding a ligand to modulate catalyst reactivity. |

| Incomplete Reaction | 1. Poor solubility of starting materials.2. Catalyst deactivation. | 1. Screen alternative solvents (e.g., DMF, DMSO).2. Increase catalyst loading to 15-20 mol%. |

Conclusion

Copper-catalyzed reactions represent a highly effective and versatile platform for the synthesis of 1,2,4-triazole derivatives. These methods offer significant advantages, including operational simplicity, mild conditions, broad substrate scope, and the use of inexpensive catalysts. The protocols and insights provided in this guide are intended to empower researchers to confidently apply these powerful synthetic tools to accelerate the discovery and development of novel, biologically active molecules.

References

-

Mechanism of the copper-catalyzed azide-alkyne cycloaddition reaction - PubMed. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. - Semantic Scholar. Available at: [Link]

-